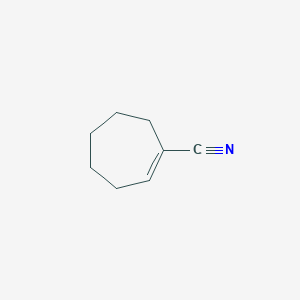

1-Cycloheptene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloheptene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPRCTTYIILOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402705 | |

| Record name | 1-Cycloheptene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20343-19-5 | |

| Record name | 1-Cycloheptene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cycloheptene 1 Carbonitrile and Analogous Cycloalkene Nitriles

Direct Synthesis Approaches

Direct methods aim to construct the target cycloalkene nitrile skeleton in a highly convergent manner, often starting from readily available cyclic ketones or alkenes.

Cyanoalkenylation Strategies

Cyanoalkenylation involves the direct reaction of a ketone with a nitrile-containing reagent to form an α,β-unsaturated nitrile. This transformation effectively replaces the carbonyl oxygen with a cyanomethylene (=CHCN) or substituted cyanomethylene group.

A primary method involves the condensation of a cycloalkanone with an activated nitrile, such as acetonitrile (B52724) or bromoacetonitrile. For instance, the reaction of a ketone with acetonitrile in the presence of a strong base, like an alkali metal hydroxide (B78521), can yield the corresponding α,β-unsaturated nitrile. google.com This process inserts a =CHCN group at the position of the former carbonyl carbon. Another approach utilizes the reaction of aldehydes or ketones with bromoacetonitrile, promoted by reagents like tri-n-butylphosphine and zinc, to achieve the synthesis of α,β-unsaturated nitriles. researchgate.net

While many examples focus on aldehydes, the principles can be extended to cyclic ketones. The reaction of ketones with acetonitrile or benzyl (B1604629) cyanide can be catalyzed by strong, nonionic Lewis bases, although ketones are noted to be less reactive than aldehydes under certain conditions. acs.org

Table 1: Reagents for Cyanoalkenylation of Carbonyls

| Carbonyl Substrate | Cyanide Source | Promoter/Catalyst | Key Features |

| Ketones | Acetonitrile | Strong base (e.g., KOH) | Direct insertion of =CHCN group. google.com |

| Aldehydes/Ketones | Bromoacetonitrile | Tri-n-butylphosphine, Zinc | Forms α,β-unsaturated nitriles. researchgate.net |

| Aldehydes | Acetonitrile, Benzyl Cyanide | Nonionic Superbases | High yields for aldehydes; ketones are less reactive. acs.org |

Cyanation Reactions of Cycloalkenes

These methods introduce a cyano group onto a pre-existing cycloalkene or a derivative that can be readily converted into one. A powerful strategy involves the nickel-catalyzed cyanation of cycloalkenyl triflates. rsc.org Cycloalkenyl triflates are easily prepared from the corresponding cycloalkanones, making this a versatile two-step sequence from common starting materials. google.com These reactions can employ novel nitrile transfer reagents, demonstrating good functional group tolerance. rsc.org Similarly, nickel catalysis can be used for the cyanation of aryl and vinyl triflates using acetonitrile as the cyanide source, assisted by a silyl-based reductant. nih.gov

Another direct approach is the rhodium-catalyzed C-H bond cyanation of arenes and heterocycles, a methodology that has been extended to cycloalkenyl systems. nih.gov This reaction uses tert-butyl isocyanide as the cyanide source and allows for the formation of a wide range of cycloalkenyl nitriles with high regioselectivity. scispace.com

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a fundamental method for nitrile synthesis. wikipedia.org While direct hydrocyanation of unactivated alkenes is industrially significant, it often uses highly toxic HCN gas. wikipedia.orgorganicreactions.org Modern variations utilize transfer hydrocyanation, where safer cyanide sources like azobisisobutyronitrile (AIBN) can be employed in nickel-catalyzed systems to functionalize alkenes and dienes. researchgate.net

Table 2: Comparison of Direct Cyanation Methods for Cycloalkenes

| Method | Substrate | Catalyst/Reagent | Cyanide Source | Typical Product |

| Reductive Cyanation | Cycloalkenyl Triflates | Nickel Catalyst | MeO-MPMN¹ | Cycloalkenyl Nitrile |

| C-H Cyanation | Cycloalkenes | Rhodium Catalyst | tert-Butyl Isocyanide | Cycloalkenyl Nitrile |

| Transfer Hydrocyanation | Cycloalkenes | Nickel Catalyst | AIBN² | Cycloalkyl Nitrile |

| Cyanation of Triflates | Cycloalkenyl Triflates | Nickel Catalyst | Acetonitrile | Cycloalkenyl Nitrile |

| ¹2-(4-methoxyphenyl)-2-methylmalononitrile rsc.org | ||||

| ²Azobisisobutyronitrile researchgate.net |

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and operational steps. fu-berlin.de Several MCRs have been developed for the synthesis of complex, nitrile-containing heterocycles starting from simple cycloalkanones.

One notable example is a one-pot, four-component reaction of a 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aromatic aldehyde, a cycloalkanone (such as cyclododecanone), and ammonium (B1175870) acetate. This strategy proceeds through a six-step tandem sequence to afford structurally complex indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids in excellent yields. beilstein-journals.org Although the final product is not a simple cycloalkene carbonitrile, this methodology demonstrates the power of using cycloalkanones as building blocks in MCRs to rapidly generate diverse, functionalized nitriles.

Functional Group Interconversions for Nitrile Formation

These synthetic routes involve the transformation of an existing functional group on a cyclic framework into a nitrile group.

Dehydration Routes from Oximes

A classic and widely used method for preparing nitriles is the dehydration of aldoximes. wikipedia.orgorganic-chemistry.org For cycloalkene nitriles, this involves a two-step sequence starting from a cycloalkanone. First, the cycloalkanone is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding cycloalkanone oxime. In the second step, this oxime is dehydrated to yield the α,β-unsaturated nitrile.

The dehydration can be accomplished using a variety of reagents. Acid anhydrides are traditionally used for this purpose. wikipedia.org Other effective dehydrating agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and oxalyl chloride in the presence of a catalyst like triphenylphosphine (B44618) oxide. A heterogeneous copper fluorapatite (B74983) (CuFAP) catalyst has also been shown to be effective for converting aldehydes to nitriles via the oxime intermediate under neat (solvent-free) conditions. scirp.org The Beckmann rearrangement is a related reaction where an oxime is treated with acid, which typically produces an amide from a ketoxime but can yield a nitrile from an aldoxime. masterorganicchemistry.com

Table 3: Selected Reagents for Dehydration of Oximes to Nitriles

| Reagent | Conditions | Substrate Scope | Reference |

| Acid Anhydrides | Heating | General | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Varies | General | libretexts.org |

| Oxalyl Chloride / Ph₃PO (cat.) | < 10 min, rt | Aromatic, Aliphatic | organic-chemistry.org |

| Copper Fluorapatite (CuFAP) | 100°C, neat | Aldehydes | scirp.org |

Conversion from Carboxylic Acid Derivatives

While the hydrolysis of nitriles to carboxylic acids is a more common transformation, the reverse reaction provides a viable, albeit less frequent, synthetic route. savemyexams.comebsco.com The direct conversion of carboxylic acids to nitriles can be challenging and often requires harsh conditions.

One patented process describes the reaction of a carboxylic acid with cyanogen (B1215507) chloride or cyanogen bromide at high temperatures (150–250 °C) to produce the corresponding nitrile. google.com This method is applicable to a range of alkyl, cycloalkyl, and aryl carboxylic acids. google.com

A more common indirect route involves first converting the carboxylic acid into a primary amide (R-CONH₂). This can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia. The resulting primary amide can then be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to furnish the nitrile. libretexts.org This two-step sequence from a carboxylic acid represents a reliable functional group interconversion to access the nitrile moiety.

Catalytic Systems in 1-Cycloheptene-1-carbonitrile Synthesis

The synthesis of this compound and analogous structures is heavily reliant on catalytic methods to ensure high yields and selectivity. Both transition metal-based systems and emerging organocatalytic approaches offer distinct advantages in constructing the cycloalkene nitrile framework.

Transition Metal-Mediated Cyclization and Cyanation

Transition metal catalysis is a cornerstone in the synthesis of nitriles, offering powerful tools for C-C and C-CN bond formation. While specific documented syntheses for this compound are not abundant, established methods for analogous compounds, particularly six-membered rings and other unsaturated systems, provide a clear blueprint. Key strategies often involve the cyanation of pre-formed cycloalkenyl precursors or intricate cycloaddition reactions.

Palladium complexes are particularly prominent. The palladium-catalyzed cyanation of aryl and alkenyl halides or triflates is a rapid and efficient method for introducing the nitrile group. rsc.org These reactions typically employ a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), which facilitates the coupling of a cyanide source with the unsaturated substrate. rsc.org Copper-based catalysts are also suggested for these transformations. Beyond simple substitution, transition metals like cobalt, rhodium, and nickel are instrumental in cycloaddition reactions, which can build the cyclic core in an atom-economical fashion. rsc.orgresearchgate.net For instance, the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt complexes, represents a highly efficient method for constructing nitrogen-containing rings. rsc.org

Metal-catalyzed hydrocyanation of alkenes and alkynes is another direct route to nitrile synthesis. snnu.edu.cn These processes, mediated by metals such as nickel, can be highly selective and avoid the need for pre-functionalized substrates. nwnu.edu.cn The choice of metal, ligand, and reaction conditions is crucial for controlling regioselectivity and preventing side reactions. rsc.org

Table 1: Examples of Transition Metal-Mediated Syntheses Relevant to Cycloalkene Nitriles interactivity: TABLE

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cyanation | Aryl/Alkenyl Iodide | Aromatic/Alkenyl Nitrile | Fast reaction times (e.g., 5 min), high radiochemical yields for labeling. rsc.org |

| CoCp* Complex | [2+2+2] Cycloaddition | Alkyne + Nitrile | Pyridine (B92270) | High atom economy, mild reaction conditions. rsc.org |

| Ni(0) / Ligand | Hydrocyanation | Diene (e.g., Myrcene) | Alkenyl Nitrile | Commercially viable for producing nitrile intermediates like adiponitrile. nwnu.edu.cn |

| Cu(I) | Cyanation | Aryl Halide | Aryl Nitrile | Can use nitriles like phenylacetonitrile (B145931) as the cyanide source through C-CN bond activation. snnu.edu.cn |

Organocatalytic Approaches

In the drive towards more sustainable and cost-effective synthesis, organocatalysis has emerged as a powerful alternative to transition metal-based methods. These systems utilize small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. For the synthesis of cycloalkene nitriles, organocatalytic strategies typically involve the activation of substrates to facilitate nucleophilic attack by a cyanide source.

A notable metal-free approach is the intermolecular Heck-type reaction, which can achieve the cyanation of alkenes to furnish alkenyl nitriles. nih.gov This method provides an alternative to traditional metal-catalyzed cross-coupling. Furthermore, synergistic catalysis, combining a chiral organocatalyst with a visible-light-activated photoredox catalyst, has been successfully employed for the conjugate cyanation of enals. researchgate.net This dual activation strategy induces a polarity reversal in the substrate, allowing for a highly selective 1,4-addition of the cyanide nucleophile. researchgate.net

While direct application to this compound may not yet be reported, these examples demonstrate the potential of organocatalysis in C-CN bond formation. nih.govresearchgate.net Domino reactions initiated by organocatalysts, such as the Morita–Baylis–Hillman (MBH) reaction, are also highly relevant as they construct complex molecular frameworks in a single, highly atom-economical step. jst.go.jp

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency. royalsocietypublishing.orgresearchgate.net For the synthesis of this compound and its analogs, key considerations include the choice of solvents and the maximization of reaction efficiency.

Solvent Selection and Minimization

Solvents account for a significant portion of the mass and energy consumption in chemical processes, and their selection is a critical aspect of green synthesis. rsc.org Historically, many syntheses have relied on hazardous solvents, such as chlorinated hydrocarbons. scirp.org Modern approaches prioritize the use of safer, more environmentally benign alternatives.

For the synthesis of the related compound cyclohexanecarbonitrile (B123593), routes have been intentionally redesigned to use methanol (B129727) as a unified solvent, thereby avoiding hazardous chlorinated solvents entirely. scirp.orgscirp.org Methanol, despite some health warnings, is often considered a greener choice due to its favorable production process and relatively high exposure limits compared to other solvents. rsc.org Water, ionic liquids, and supercritical fluids are also championed as green solvents, although their application depends on the specific reaction chemistry. royalsocietypublishing.org The ideal green process aims for solvent-free conditions, where the reaction proceeds with neat reactants, or utilizes solid-state reactions, which can be facilitated by techniques like microwave irradiation. researchgate.net

Table 2: CHEM21 Solvent Selection Guide Classification interactivity: TABLE

| Class | Examples | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Methanol, Acetone, Cyclohexane (B81311) | Generally low environmental impact and/or favorable safety profiles. Methanol is included due to its efficient synthesis and high permissible exposure limits. rsc.org |

| Problematic | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Pose significant health, safety, or environmental hazards. Their use is discouraged where alternatives exist. rsc.org |

| Hazardous | Diethyl Ether, Chloroform, Benzene, Carbon Tetrachloride | High hazard profile (e.g., carcinogenicity, high flammability, ozone depletion). Use should be avoided. rsc.org |

Atom Economy and Reaction Efficiency Metrics

Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comrsc.org Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful as they minimize the formation of byproducts. jocpr.com

The [2+2+2] cycloaddition for pyridine synthesis and the Morita–Baylis–Hillman reaction are examples of 100% atom-economical reactions that can be used to build cyclic structures. rsc.orgjst.go.jp In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.

Beyond atom economy, a suite of other metrics is used to evaluate the "greenness" of a synthetic process. These metrics provide a more holistic view by accounting for solvents, reagents, and energy usage. A detailed green chemistry evaluation for the synthesis of cyclohexanecarbonitrile highlights the utility of such metrics. scirp.org

Table 3: Key Green Chemistry Reaction Metrics interactivity: TABLE

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of MW of all Reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. rsc.org |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% | A practical metric that accounts for chemical yield and stoichiometry. whiterose.ac.uk |

| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | 0 | Highlights the amount of waste generated per unit of product. scirp.org |

| Process Mass Intensity (PMI) | Total Mass Input (Reactants, Solvents, etc.) / Mass of Product | 1 | A holistic metric evaluating all materials used in a process. whiterose.ac.uk |

By applying these principles and metrics, chemists can design more sustainable and efficient routes for the synthesis of this compound and other valuable chemical compounds.

Chemical Reactivity Profiles and Mechanistic Investigations of 1 Cycloheptene 1 Carbonitrile

Nucleophilic Addition Reactions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Hydration and Hydrolysis Mechanisms

The conversion of nitriles to primary amides and subsequently to carboxylic acids is a fundamental transformation. This process can be achieved under both acidic and basic conditions or with the aid of transition metal catalysts. chim.itpressbooks.pub

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which is then hydrolyzed to the corresponding carboxylic acid. pressbooks.pub Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to yield the amide and eventually the carboxylate salt.

Transition metal complexes, particularly those based on ruthenium, have emerged as effective catalysts for the hydration of nitriles to amides under milder, neutral conditions. chim.it For α,β-unsaturated nitriles, metal-ligand cooperation can activate the C≡N bond, facilitating the nucleophilic addition of water. adichemistry.com This catalytic approach often prevents over-hydrolysis to the carboxylic acid, offering higher selectivity for the amide product. chim.it Biocatalytic methods using nitrilase enzymes also provide a green alternative for the hydrolysis of nitriles to carboxylic acids, sometimes with high stereoselectivity for certain substrates. nih.gov

Table 1: Conditions for Hydration and Hydrolysis of Nitriles

| Reaction Type | Reagents/Catalyst | Product | Key Characteristics |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), Heat | Carboxylic Acid | Harsh conditions, risk of over-hydrolysis. chim.itpressbooks.pub |

| Base Hydrolysis | OH⁻ (e.g., aq. NaOH, KOH), Heat | Carboxylate Salt | Harsh conditions, forms carboxylate. chim.it |

| Metal-Catalyzed Hydration | Ru-pincer complexes, H₂O, tBuOH | Amide | Mild, neutral conditions, high selectivity for amide. chim.itadichemistry.com |

| Enzymatic Hydrolysis | Nitrilase enzymes | Carboxylic Acid | Green alternative, mild conditions, potential for high specificity. nih.gov |

Organometallic Additions (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds readily add to the electrophilic carbon of the nitrile group. This 1,2-addition reaction, after an aqueous workup, yields a ketone. The initial addition forms an imine anion intermediate, which is then hydrolyzed to the corresponding ketone. pressbooks.pub

For α,β-unsaturated nitriles like 1-cycloheptene-1-carbonitrile, there is a potential competition between 1,2-addition to the nitrile and 1,4-conjugate addition across the double bond. While Grignard and organolithium reagents typically favor 1,2-addition to α,β-unsaturated ketones, the outcome with α,β-unsaturated nitriles can be more varied. masterorganicchemistry.comkoreascience.kr However, direct addition to the nitrile remains a primary pathway for these hard nucleophiles. Sequential additions of different Grignard reagents to cyclic oxoalkenenitriles have been shown to generate complex cyclic enamides, demonstrating the versatility of these intermediates. uss.cl

Reductive Transformations to Amines and Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of nitriles to primary amines (R-CH₂NH₂). pressbooks.pub The mechanism involves the successive addition of two hydride ions to the nitrile carbon. Catalytic hydrogenation using H₂ gas over a metal catalyst like palladium or nickel is also a common method for this transformation. researchgate.netcommonorganicchemistry.com

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires a less reactive, sterically hindered reducing agent to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comwikipedia.orgrsc.org The reaction is typically carried out at low temperatures (e.g., -78 °C) with a single equivalent of DIBAL-H. adichemistry.comwikipedia.org The mechanism proceeds through the formation of an aluminum-imine intermediate, which is stable at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to release the aldehyde. pressbooks.pubmasterorganicchemistry.com This method is effective for α,β-unsaturated nitriles, generally leaving the carbon-carbon double bond intact. adichemistry.com

Table 2: Reductive Transformations of the Nitrile Group

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1) THF or Et₂O; 2) H₂O workup pressbooks.pub |

| Primary Amine | H₂ / Metal Catalyst (Pd, Pt, Ni) | High pressure, various solvents |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1) Toluene or Hexane (B92381), -78 °C; 2) H₂O workup masterorganicchemistry.comwikipedia.org |

Reactions Involving the Cycloheptene (B1346976) Double Bond

The conjugation of the double bond with the electron-withdrawing nitrile group makes the β-carbon electrophilic and activates the π-system towards addition reactions.

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated systems. researchgate.netchemrxiv.org A wide variety of soft nucleophiles can add to the β-carbon of this compound. This 1,4-addition is driven by the formation of a resonance-stabilized enolate or nitrile anion intermediate. researchgate.net

Common nucleophiles for this reaction include:

Organocuprates: Lithium diorganocopper reagents (R₂CuLi), also known as Gilman reagents, are particularly effective for adding alkyl and aryl groups via conjugate addition to α,β-unsaturated systems, including ketones and nitriles. koreascience.kr They show a strong preference for 1,4-addition over 1,2-addition.

Enolates: Enolates derived from ketones, esters, and other carbonyl compounds are classic Michael donors.

Heteroatomic Nucleophiles: Amines, thiols, and alcohols (in oxa-Michael additions) can also serve as nucleophiles. researchgate.net

Organotin Anions: Triorganotin anions have been shown to add to α,β-unsaturated nitriles in a 1,4-fashion, with cyclic systems like 1-cyanocyclohexene reacting to give the adduct in good yield.

The electrophilicity of the double bond can be further enhanced by catalysts, such as manganese or ruthenium pincer complexes, which can facilitate the addition of alcohols and amines under mild, neutral conditions. researchgate.net

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient double bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

[4+2] Cycloadditions (Diels-Alder Reaction): As an activated alkene, this compound can react with a conjugated diene (the 4π component) in a Diels-Alder reaction to form a six-membered ring. For instance, the reaction of 1,3-butadiene (B125203) with acrylonitrile (B1666552) is a classic example that yields a substituted cyclohexene (B86901). This type of reaction is a cornerstone of organic synthesis for building polycyclic frameworks.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reactions involves the addition of a 1,3-dipole to the double bond (the dipolarophile) to form a five-membered heterocyclic ring. Common 1,3-dipoles that react with activated alkenes include:

Nitrile Imines: Generated in situ from hydrazonoyl halides, nitrile imines undergo [3+2] cycloaddition with α,β-unsaturated systems to form pyrazole (B372694) derivatives. chim.itkoreascience.krresearchgate.net

Nitrones and Nitrile Oxides: These are also effective 1,3-dipoles for reactions with α,β-unsaturated compounds, leading to isoxazolidines and isoxazolines, respectively. commonorganicchemistry.comresearchgate.net

Azides: The reaction of azides with α,β-unsaturated nitriles can be catalyzed by Lewis acids to produce β-enaminonitriles through a cascade process initiated by a [3+2] cycloaddition. researchgate.net

These cycloaddition reactions are highly valuable as they can generate multiple stereocenters in a single, often stereospecific, step.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The double bond in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. However, the presence of the electron-withdrawing nitrile group conjugated with the double bond deactivates the alkene towards electrophilic attack compared to a simple cycloalkene. This deactivation occurs because the nitrile group reduces the electron density of the C=C double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is expected to proceed via a halonium ion intermediate. ksu.edu.sa The reaction is initiated by the electrophilic attack of the halogen on the double bond. Due to the electron-withdrawing nature of the nitrile group, this step is slower than the halogenation of unsubstituted cycloheptene. The intermediate halonium ion is then attacked by the halide ion in an anti-fashion, leading to a trans-dihalo product. bhu.ac.in

Mechanism of Halogenation:

Formation of the Halonium Ion: The halogen molecule becomes polarized as it approaches the electron-rich double bond. The electrophilic end of the halogen is attacked by the π electrons of the alkene, forming a cyclic halonium ion and a halide ion. ksu.edu.sa

Nucleophilic Attack: The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the ring, causing the ring to open and resulting in the formation of a vicinal dihalide with anti-stereochemistry. bhu.ac.in

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to follow Markovnikov's rule, but with a regioselectivity influenced by the electronic effects of the nitrile group. ksu.edu.sa Markovnikov's rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that has the greater number of hydrogen atoms. This is because the reaction proceeds through the most stable carbocation intermediate.

In the case of this compound, the double bond is unsymmetrical. Protonation of the double bond can lead to two possible carbocation intermediates. The nitrile group is strongly electron-withdrawing, which would destabilize an adjacent carbocation. Therefore, the proton will add to the carbon atom of the double bond that is further away from the nitrile group (C-2), placing the positive charge on the carbon bearing the nitrile group (C-1). While a carbocation at an α-position to a nitrile is destabilized, the alternative secondary carbocation at C-2 would also be destabilized by the inductive effect of the nitrile group. The regiochemical outcome will depend on the relative stabilities of these intermediates. However, the resonance-destabilizing effect on the C-1 carbocation makes the C-2 carbocation the more likely intermediate, leading to the anti-Markovnikov product where the halogen adds to C-1.

Mechanism of Hydrohalogenation:

Protonation of the Alkene: The alkene's π electrons attack the hydrogen atom of the hydrogen halide, forming a carbocation and a halide ion. The more stable carbocation intermediate is preferentially formed. ksu.edu.sa

Nucleophilic Attack by Halide: The halide ion then attacks the carbocation, forming the final alkyl halide product.

Free Radical Additions

In contrast to electrophilic addition, the addition of hydrogen bromide to alkenes can also proceed via a free-radical mechanism, particularly in the presence of peroxides (ROOR). This reaction is known to yield the anti-Markovnikov product.

For this compound, the free radical addition of HBr would be initiated by the formation of a bromine radical from the reaction of HBr with the peroxide. The bromine radical then adds to the double bond. The regioselectivity of this step is determined by the formation of the more stable radical intermediate. The nitrile group can stabilize an adjacent radical through resonance. Therefore, the bromine radical will add to the C-2 position to form a more stable radical at the C-1 position, which is stabilized by the nitrile group. This radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, propagating the chain reaction. The result is the anti-Markovnikov product, with the bromine on C-2 and the hydrogen on C-1.

Mechanism of Free Radical Addition of HBr:

Initiation: The peroxide decomposes upon heating or exposure to UV light to form alkoxy radicals. The alkoxy radical then abstracts a hydrogen atom from HBr to form a bromine radical.

Propagation:

The bromine radical adds to the C=C double bond at the less substituted carbon (C-2) to form a more stable radical intermediate at C-1.

This radical intermediate abstracts a hydrogen atom from another molecule of HBr to yield the final product and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are classified into several types, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. msu.edu

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. masterorganicchemistry.com While this compound itself does not have a conjugated π-system that can directly undergo a typical electrocyclic reaction, its derivatives or isomers could potentially participate in such transformations. For instance, a related 1,3,5-cycloheptatriene system could undergo a 6π-electrocyclization. The thermal 6π disrotatory electrocyclization of an in-situ generated aza-hexatriene has been reported to form 1,6-dihydropyridines. acs.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. chemtube3d.com Photochemical irradiation of α,β-unsaturated nitriles can lead to rearrangements. For example, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile has been observed to proceed via acs.orglibretexts.org and acs.orgescholarship.org-sigmatropic shifts. mcmaster.ca It is plausible that under photochemical conditions, this compound could undergo similar rearrangements, potentially leading to the formation of bicyclic nitrile products. For instance, a acs.orgescholarship.org-sigmatropic shift could lead to the formation of a bicyclo[4.1.0]heptane derivative.

Role as a Dienophile in Diels-Alder Reactions (if applicable)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgbyjus.com The reaction is highly favored when the dienophile possesses electron-withdrawing groups. The nitrile group in this compound is strongly electron-withdrawing, making the compound an activated dienophile for Diels-Alder reactions. ucalgary.ca

When reacting with a conjugated diene, such as 1,3-butadiene or cyclopentadiene, this compound would serve as the 2π-electron component. The reaction would lead to the formation of a new six-membered ring fused to the seven-membered ring of the cycloheptene moiety, creating a bicyclic or tricyclic system. The reaction is concerted and stereospecific, with the relative stereochemistry of the dienophile being retained in the product. libretexts.org

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | Bicyclo[4.3.1]dec-8-ene-1-carbonitrile derivative |

| Cyclopentadiene | This compound | Tricyclic carbonitrile derivative |

This table presents hypothetical Diels-Alder reactions based on the known reactivity of α,β-unsaturated nitriles.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In reactions involving unsymmetrical reagents or substrates, regioselectivity refers to the preference for one direction of bond making or breaking over another.

In the electrophilic addition of HX to this compound, the regioselectivity is governed by the stability of the carbocation intermediate. As discussed in section 3.2.3, the electron-withdrawing nature of the nitrile group complicates the prediction based on the simple Markovnikov rule, likely favoring the formation of the anti-Markovnikov product.

In the Diels-Alder reaction , if both the diene and dienophile are unsymmetrical, two regioisomeric products are possible. The regioselectivity is primarily governed by the electronic effects of the substituents on both components. Generally, the reaction that leads to the "ortho" or "para" adduct is favored due to better orbital overlap in the transition state.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

In halogenation , the anti-addition of the two halogen atoms is a highly stereoselective process due to the formation of the cyclic halonium ion intermediate.

In the Diels-Alder reaction , two key aspects of stereoselectivity are observed:

Syn-addition: The addition of the diene to the dienophile occurs in a syn fashion, meaning both new σ-bonds are formed on the same face of the dienophile. iitk.ac.in

Endo/Exo Selectivity: When a cyclic dienophile is used, the diene can approach from two different faces, leading to either an endo or exo product. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. libretexts.org For this compound, the endo approach would place the diene underneath the cycloheptene ring.

Reaction Kinetics and Thermochemical Analysis of Reaction Pathways

Detailed experimental kinetic and thermochemical data for reactions of this compound are not widely available in the literature. However, an analysis can be made based on related compounds and theoretical principles.

Reaction Kinetics: The rate of a reaction is influenced by factors such as activation energy, temperature, and concentration.

The electron-withdrawing nitrile group in this compound deactivates the double bond towards electrophilic attack, leading to a higher activation energy and thus a slower reaction rate compared to unsubstituted cycloheptene.

Conversely, in Diels-Alder reactions, the electron-withdrawing nature of the nitrile group lowers the energy of the LUMO of the dienophile, leading to a smaller HOMO-LUMO gap with the diene, a lower activation energy, and a faster reaction rate. ucalgary.ca

Kinetic studies on related cyclic alkenes, such as the reaction of cyclohexene and cycloheptene with Cl atoms, have been performed to understand their atmospheric chemistry. researchgate.net Such studies often employ relative rate techniques and computational methods to determine rate coefficients.

The kinetics of reactions can be investigated using techniques like stopped-flow analysis or by monitoring the reaction progress over time using spectroscopy (e.g., NMR, IR, UV-Vis). aip.orgthno.org

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, allowing for the assignment of stereochemistry and regiochemistry in complex derivatives of 1-Cycloheptene-1-carbonitrile.

The formation of adducts from this compound, for instance through cycloaddition or conjugate addition reactions, results in more complex structures where 1D and 2D NMR are essential for full characterization.

1D NMR: The ¹H NMR spectrum provides initial information on the proton environments. For a hypothetical adduct, one would expect to see shifts in the vinylic proton signal and the appearance of new signals corresponding to the added moiety. The integration of these signals helps determine the ratio of protons, while coupling constants (J-values) provide information about dihedral angles between adjacent protons, aiding in stereochemical assignments. The ¹³C NMR spectrum, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

2D NMR: When 1D spectra are insufficient due to signal overlap or complex coupling patterns, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing out the carbon framework of a complex adduct.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

In a study on a related cycloheptenone derivative, a key intermediate for synthesizing perhydroazulene terpenoids, a combination of gCOSY, gHSQC, and gHMBC experiments was used for the total assignment of ¹H and ¹³C NMR spectral data researchgate.net. This approach allows for the complete and unambiguous mapping of the molecular structure.

Table 1: Representative 2D NMR Correlations for a Hypothetical Diels-Alder Adduct of this compound

| Proton (¹H) Signal | COSY Correlations (Coupled ¹H) | HSQC Correlation (Bonded ¹³C) | HMBC Correlations (¹³C via 2-3 bonds) |

| H-2 (vinylic) | H-3a, H-3b | C-2 | C-1, C-4, C-7, CN |

| H-4a | H-4b, H-5a, H-5b | C-4 | C-3, C-5, C-6 |

| H-7 (bridgehead) | H-6a, H-6b, H-8 | C-7 | C-1, C-2, C-5, C-8 |

The seven-membered ring of this compound is conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into the energy barriers of conformational exchange processes like ring-flipping.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum shows averaged signals for the protons and carbons. As the temperature is lowered, the exchange rate slows. At the coalescence temperature, the averaged signal broadens significantly. Upon further cooling, below the coalescence point, the signals for the individual, distinct conformers can be resolved.

A conformational analysis of the parent cycloheptene (B1346976) molecule indicates that it preferentially adopts a stable chair conformation researchgate.net. For this compound, DNMR could be used to determine the energy barrier for the interconversion between possible chair and boat conformers. By analyzing the spectra at different temperatures, the free energy of activation (ΔG‡) for the conformational process can be calculated, providing quantitative data on the molecule's flexibility. Similar studies on related seven-membered rings, such as ε-caprolactam, have successfully used low-temperature ¹³C NMR to investigate conformational processes researchgate.net.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₈H₁₁N.

Using the known exact masses of the isotopes (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁴N = 14.00307 Da), the theoretical exact mass of the molecular ion [M]⁺ can be calculated.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₈H₁₁N | 121.08915 |

An experimentally measured mass from an HRMS instrument that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula nih.gov.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways.

For this compound, the molecular ion (m/z 121) would be selected as the precursor. The fragmentation would likely be initiated by cleavage of the bonds allylic to the double bond or adjacent to the nitrile group. Common fragmentation patterns for cyclic alkenes involve retro-Diels-Alder reactions or successive loss of small neutral molecules like ethylene (B1197577) (C₂H₄). For nitriles, the loss of HCN (27 Da) is a possible pathway nih.govunito.it. Analysis of cycloalkanes using certain ionization methods has shown that the major product ions often result from hydride ion transfer, leading to [M-H]⁺ ions copernicus.org. The resulting product ion spectrum provides a structural fingerprint that can be used to confirm the identity of the molecule.

Table 3: Plausible Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Possible Fragment Structure/Formula |

| 121 | H• | 120 | [C₈H₁₀N]⁺ |

| 121 | C₂H₄ (ethylene) | 93 | [C₆H₇N]⁺ |

| 121 | C₃H₆ (propene) | 79 | [C₅H₅N]⁺ |

| 121 | HCN (hydrogen cyanide) | 94 | [C₇H₁₀]⁺ |

X-ray Crystallographic Studies of this compound Derivatives and Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry.

While this compound is a liquid at room temperature, a suitable crystalline derivative or a co-crystal with another molecule could be prepared for analysis. For example, a reaction of the nitrile or the alkene could yield a solid product, which could then be crystallized.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For a derivative of this compound, an X-ray structure would:

Unequivocally confirm the constitution and relative stereochemistry of all atoms.

Provide precise measurements of all bond lengths and angles.

Reveal the exact conformation of the seven-membered ring in the solid state.

Detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

Although no crystal structures for derivatives of this compound are currently reported in open literature, this technique remains the gold standard for absolute structural proof in chemical research.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. These methods probe the vibrational motions of bonds within a molecule. In the context of this compound, IR and Raman spectroscopy provide a characteristic spectral fingerprint, allowing for unambiguous identification of its key structural features: the nitrile group, the carbon-carbon double bond of the cycloalkene ring, and the saturated hydrocarbon portions of the seven-membered ring.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectra are often complementary, with some vibrations appearing strongly in one technique and weakly or not at all in the other.

The analysis of this compound's vibrational spectra is centered on identifying the characteristic frequencies associated with its functional groups. The most prominent of these are the nitrile (C≡N) stretching vibration, the alkene (C=C) stretching vibration, and various C-H stretching and bending modes.

Functional Group Identification

The key functional groups of this compound each give rise to distinct and identifiable peaks in the IR and Raman spectra. The positions of these peaks, or bands, are typically reported in units of wavenumbers (cm⁻¹).

The nitrile group (C≡N) is one of the most characteristic reporters in vibrational spectroscopy. Its triple bond stretch appears in a region of the spectrum that is relatively free from other common vibrations.

IR Spectroscopy : The C≡N stretch in nitriles typically results in a sharp, strong to medium intensity absorption band. For α,β-unsaturated nitriles like this compound, conjugation with the C=C double bond slightly lowers the frequency compared to saturated nitriles.

Raman Spectroscopy : The C≡N stretch is also strongly Raman-active due to the significant change in polarizability of the triple bond during vibration.

The alkene C=C double bond within the seven-membered ring is another key feature.

IR Spectroscopy : The C=C stretching vibration generally appears as a medium-intensity band. Its intensity can be variable depending on the substitution pattern; in this case, being a tetrasubstituted double bond (part of the ring and bonded to the nitrile group and another ring carbon), the change in dipole moment during the stretch can be small, potentially leading to a weaker absorption.

Raman Spectroscopy : The C=C stretch is typically a strong and sharp band in the Raman spectrum, as the polarizability of the double bond changes significantly during vibration.

Aliphatic and Vinylic C-H bonds are also present and give rise to characteristic signals.

Vinylic C-H Stretch : The C-H bond attached to the double bond (=C-H) shows a stretching vibration at a higher frequency than aliphatic C-H bonds.

Aliphatic C-H Stretch : The numerous C-H bonds on the saturated -CH₂- groups of the cycloheptene ring produce strong stretching absorptions at slightly lower frequencies.

C-H Bending : A variety of bending vibrations (scissoring, wagging, twisting) for the CH₂ groups appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

The following tables summarize the expected vibrational frequencies for the primary functional groups in this compound.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Vinylic) | =C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C Stretch | Alkene | 1680 - 1640 | Medium to Weak |

Table 2: Expected Raman Scattering Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Vinylic) | =C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C Stretch | Alkene | 1680 - 1640 | Strong |

Reaction Monitoring

In a research context, vibrational spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. For instance, in the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks and the simultaneous appearance of product-specific peaks. If, for example, the synthesis involves the dehydration of cycloheptanone (B156872) cyanohydrin, IR or Raman spectroscopy could be used to track the disappearance of the broad O-H stretching band of the hydroxyl group (around 3600-3200 cm⁻¹) and the appearance of the sharp C=C stretching band (around 1650 cm⁻¹) of the this compound product. The intensity of the characteristic C≡N peak at ~2230 cm⁻¹ would also be expected to increase as the reaction progresses, providing a clear marker for product formation. This non-invasive, real-time analysis allows for precise determination of reaction kinetics and endpoints without the need for sample extraction and offline analysis.

Theoretical and Computational Chemistry Approaches to 1 Cycloheptene 1 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cycloheptene-1-carbonitrile, offering a detailed picture of its electronic architecture and bonding characteristics.

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's reactivity.

For α,β-unsaturated nitriles like this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, while the LUMO is often centered on the π* anti-bonding orbital of the C=C-C≡N conjugated system. fiveable.menih.gov The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cycloheptene (B1346976) | -9.5 | 1.5 | 11.0 |

| Acrylonitrile (B1666552) | -10.9 | -0.1 | 10.8 |

| This compound | -9.8 | -0.5 | 9.3 |

Note: The values for this compound are hypothetical and extrapolated from general principles of α,β-unsaturation for illustrative purposes.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. The electronegative nitrogen atom of the nitrile group causes a significant polarization of the C≡N triple bond and the adjacent C=C double bond. fiveable.me This results in a partial positive charge (δ+) on the carbon atom of the nitrile group and the β-carbon of the double bond, making them electrophilic and susceptible to nucleophilic attack. fiveable.mefiveable.me

Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify these partial charges. While specific charge distribution data for this compound is not available, analysis of similar α,β-unsaturated nitriles indicates a significant charge separation. bohrium.com This charge distribution suggests that nucleophiles will preferentially attack the β-carbon in a Michael-type addition or the carbon of the nitrile group. fiveable.me

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, providing valuable information on transition states and reaction energetics. mdpi.com

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. DFT calculations can be used to determine the geometry, vibrational frequencies, and energy of the transition state. A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org

For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT can be employed to model the structure of the relevant transition states. For instance, in a 1,3-dipolar cycloaddition of a nitrile oxide to the double bond, the transition state would involve the concerted or stepwise formation of two new single bonds. bohrium.comresearchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov

DFT studies on related systems have shown that the strain within the seven-membered ring of cycloheptene derivatives can influence activation barriers. For instance, the ring strain in cycloheptene is thought to lower the activation energy for nitrile formation compared to less strained ring systems. While specific energy profiles for reactions of this compound are not documented in the searched literature, DFT provides the theoretical framework to compute them.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on β-carbon | 15-20 |

| Proton transfer | 5-10 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, including conformational changes and the exploration of reaction pathways.

The seven-membered ring of this compound is flexible and can adopt several conformations, such as the chair and boat forms, with the twist-chair often being the most stable for cycloheptane (B1346806) itself. researchgate.netnih.gov The presence of the sp2-hybridized carbons of the double bond and the nitrile group will influence the conformational preferences. MD simulations can be used to explore the potential energy surface and identify the most stable conformations and the energy barriers between them. biomedres.us These simulations track the atomic positions over time by integrating Newton's laws of motion, providing a dynamic picture of the molecule's flexibility. nih.gov

Furthermore, MD simulations can be used to explore reaction pathways by providing insights into the initial stages of reactant association and the conformational changes that lead to the transition state. This can be particularly useful for understanding reactions in solution where solvent effects play a significant role.

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters using computational methods, or in silico techniques, is a cornerstone of modern chemical analysis. For this compound, these approaches provide valuable insights into its structural and electronic properties, which can be used to interpret experimental spectra or to predict spectra for transient or difficult-to-isolate species. The primary methods employed are based on quantum chemical calculations, particularly Density Functional Theory (DFT). nih.gov

DFT calculations can model the electronic structure of a molecule to predict various spectroscopic data. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the chemical shifts of ¹H and ¹³C nuclei. nih.gov These calculations determine the magnetic shielding tensors for each nucleus based on the molecule's optimized geometry, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Similarly, vibrational spectra, such as Infrared (IR) and Raman, can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. This process yields the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would involve calculating the characteristic stretching frequency of the nitrile group (C≡N) and the C=C double bond, as well as the various C-H bending and stretching modes within the seven-membered ring.

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.net While specific computational studies on this compound are not extensively detailed in publicly available literature, the methodology is well-established. The table below illustrates the typical output of such in silico spectroscopic predictions.

Table 1: Illustrative In Silico Spectroscopic Data for this compound Note: This data is representative of typical computational outputs and is not from a specific published study on this molecule.

| Parameter | Predicted Value | Spectroscopic Method | Computational Method |

|---|---|---|---|

| ¹³C Chemical Shift (C≡N) | ~120 ppm | NMR | DFT/GIAO |

| ¹³C Chemical Shift (C=C) | ~140 ppm (quat.) | NMR | DFT/GIAO |

| ¹H Chemical Shift (Vinyl) | ~6.5 - 7.0 ppm | NMR | DFT/GIAO |

| IR Frequency (C≡N stretch) | ~2230 - 2250 cm⁻¹ | IR Spectroscopy | DFT |

| IR Frequency (C=C stretch) | ~1640 - 1660 cm⁻¹ | IR Spectroscopy | DFT |

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational tools designed to account for these environmental effects. researchgate.net These models are crucial for accurately predicting reaction rates, equilibrium constants, and transition state geometries in solution. nih.gov

Solvation models are broadly categorized into two types: explicit and implicit models.

Explicit Solvation: This approach involves modeling a discrete number of individual solvent molecules surrounding the solute (this compound). This method can capture specific solute-solvent interactions like hydrogen bonding. However, it is computationally very expensive.

Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. aps.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used examples. nih.gov

For a molecule like this compound, the polarity of the nitrile group is a key factor. In polar solvents, the dipole moment of the molecule will interact strongly with the solvent's dielectric field, stabilizing the ground state. acs.org This stabilization can affect the energy of reactants, products, and transition states in a chemical reaction. For instance, in a reaction where the polarity increases from the reactant to the transition state, a polar solvent would lower the activation energy and accelerate the reaction rate. researchgate.net

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models offer a compromise, treating the solute with high-accuracy quantum mechanics and the surrounding solvent with computationally less demanding molecular mechanics. aps.org These approaches can provide a detailed picture of how the solvent shell structure influences reactivity. researchgate.netdiva-portal.org By applying these models, one could study how solvents of varying polarity (e.g., hexane (B92381) vs. acetonitrile) affect the kinetics and thermodynamics of reactions involving this compound, such as its participation in cycloadditions or nucleophilic additions to the nitrile group.

Strategic Utility of 1 Cycloheptene 1 Carbonitrile As a Versatile Synthetic Building Block

Precursor for Annulated and Polycyclic Systems

The unique structural arrangement of 1-cycloheptene-1-carbonitrile makes it an excellent starting material for the synthesis of annulated (fused-ring) and polycyclic systems. The seven-membered ring can serve as a scaffold upon which other rings are built, and the reactive nitrile and alkene moieties act as handles for cyclization reactions.

Methodologies for constructing such systems often involve tandem reactions where multiple bonds are formed in a single sequence. For instance, protocols have been developed for the synthesis of 2-aryl-4-sec-amino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-3-carbonitrile derivatives. clockss.org These complex annulated structures are formed through reactions that involve C-C bond insertion, demonstrating how the cycloheptene (B1346976) core can be elaborated into a more complex polycyclic framework. clockss.org

Furthermore, strategies like ring-rearrangement metathesis (RRM) offer a powerful approach to convert monocyclic and bicyclic olefins into complex polycyclic structures. beilstein-journals.org While specific applications of RRM starting directly from this compound are not extensively documented, the principles are broadly applicable. The cycloheptene ring possesses moderate ring strain, which can be a driving force for metathesis reactions catalyzed by transition metals like ruthenium. caltech.edu A general approach could involve attaching olefin-containing side chains to the cycloheptene ring, followed by a tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) sequence to generate intricate fused or bridged systems. beilstein-journals.orgcaltech.edu

Polycyclization cascades, often inspired by biosynthetic pathways, represent another advanced strategy. nih.gov These reactions can construct multiple rings in a single, highly stereocontrolled step. For example, acid-catalyzed intramolecular cyclizations of cyclic hydroxy nitriles have been used to create tricyclic systems analogous to abietane (B96969) natural products. researchgate.netresearchgate.net This highlights how this compound derivatives could be employed in cationic cyclization cascades to access complex polycyclic targets. nih.gov

| Reaction Type | Description | Potential Product Skeletons |

| Annulation via C-C Insertion | Reaction with aryl methyl ketones to form fused aromatic rings on the cycloheptene core. clockss.org | Dibenzo[a,c]cycloheptenes |

| Ring-Rearrangement Metathesis (RRM) | A tandem sequence of ring-opening and ring-closing metathesis to build complex polycycles. beilstein-journals.org | Fused and bridged tricyclic systems |

| Cationic Polycyclization | Acid-catalyzed cascade reactions initiated from a functionalized cycloheptene precursor. nih.govresearchgate.net | Tricyclic terpene-like frameworks |

| Diels-Alder Cycloaddition | The cycloheptene double bond acts as a dienophile to react with a diene, forming a new six-membered ring. sorbonne-universite.fr | Fused bicyclic or tricyclic systems |

Intermediate in the Synthesis of Complex Organic Architectures

The dual functionality of this compound provides a platform for its use as an intermediate in the synthesis of complex molecules, including those with significant biological activity. The nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and ketones, while the double bond allows for a range of addition and cyclization reactions.

In the synthesis of natural products, building blocks containing cyclic scaffolds are crucial. For instance, derivatives of the related 3-oxo-1-cyclohexene-1-carbonitrile are used to synthesize cyclic hydroxy nitriles through sequential Grignard additions. researchgate.net These intermediates are then cyclized to form the core structures of abietane-type diterpenoids. researchgate.netresearchgate.net A similar strategy could be envisioned for this compound, leveraging its seven-membered ring to access different classes of complex natural product skeletons. The synthesis of lyconadin A, a Lycopodium alkaloid, involved a key step where a cyclohexane (B81311) ring was expanded into a cycloheptane (B1346806) ring within a complex tetracyclic system, underscoring the importance of the cycloheptane motif in advanced synthesis. sorbonne-universite.fr

The compound's α,β-unsaturated nature allows for conjugate addition reactions, which are fundamental in carbon-carbon bond formation. Asymmetric conjugate addition to such systems can install new stereocenters with high control, a critical requirement in the synthesis of chiral molecules and pharmaceuticals. researchgate.net The resulting saturated chiral nitriles are valuable intermediates that can be further elaborated. researchgate.net

| Transformation | Reagents/Conditions | Resulting Functionality/Structure |

| Conjugate Reduction | H₂, Ir-N,P ligand complexes, base researchgate.net | Saturated cycloheptanecarbonitrile (B1583664) |

| Hydrolysis of Nitrile | Acidic or basic conditions | Cycloheptenecarboxylic acid |

| Reduction of Nitrile | LiAlH₄ or catalytic hydrogenation | Cycloheptenylmethanamine |

| Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids |

| Cycloaddition | Diels-Alder reaction with a diene | Fused bicyclic systems |

Development of Functional Materials and Polymers

This compound possesses structural features that make it a candidate monomer for the synthesis of functional polymers and materials. The cycloheptene double bond can participate in polymerization reactions, while the nitrile group offers a site for post-polymerization modification or can impart specific properties to the final material.

The polymerization of cyclic olefins, particularly through Ring-Opening Metathesis Polymerization (ROMP), is a powerful method for creating polymers with controlled structures and properties. caltech.edu Cycloheptene has a moderate ring strain, making it a viable monomer for ROMP. caltech.edu The resulting polymer would feature a hydrocarbon backbone with pendant carbonitrile groups at regular intervals. These nitrile groups can significantly influence the polymer's properties, such as polarity, thermal stability, and solubility. They can also serve as reactive handles for cross-linking or for grafting other molecules to create advanced functional materials.

Additionally, the nitrile group itself is a useful functionality in materials science. Polymers containing nitrile groups are explored for applications such as electrolytes in lithium-ion batteries due to the group's ability to coordinate with lithium ions. mun.ca While direct polymerization of this compound is not widely reported, copolymerization with other monomers like cyclohexene (B86901) oxide or ε-decalactone could yield novel block copolymers with tailored properties, such as enhanced toughness or specific adhesive characteristics. rsc.orgacs.org

| Polymerization Method | Reactive Group | Potential Polymer Feature |

| Ring-Opening Metathesis Polymerization (ROMP) | Alkene (C=C) | Linear polymer with pendant nitrile groups |

| Radical Polymerization | Alkene (C=C) | Polyalkene backbone |

| Copolymerization | Alkene (C=C) | Integration into block or random copolymers |

| Post-Polymerization Modification | Nitrile (-C≡N) | Cross-linking, grafting, hydrolysis to acid, reduction to amine |

Design Principles for Tuning Reactivity and Selectivity in Advanced Organic Synthesis

The synthetic utility of this compound is maximized by controlling its reactivity and selectivity. As an α,β-unsaturated nitrile, it possesses two primary electrophilic sites: the β-carbon of the double bond (susceptible to conjugate or 1,4-addition) and the carbon of the nitrile group. The choice of reagents, catalysts, and reaction conditions determines which pathway is favored.

Regioselectivity: Selective 1,4-reduction of the conjugated double bond can be achieved with high efficiency using specific catalytic systems, such as iridium complexes activated by a base, leaving the nitrile group intact. researchgate.net This is in contrast to stronger reducing agents like LiAlH₄, which would typically reduce the nitrile. This chemoselectivity allows for the targeted synthesis of saturated nitriles. Conversely, reactions can be directed to the nitrile group, for example, through hydrolysis to a carboxylic acid under acidic conditions.

Stereoselectivity: In conjugate addition reactions, creating new stereocenters at the β-position is a common goal. Asymmetric hydrogenation using chiral catalysts, such as iridium or copper complexes with chiral ligands, can produce the corresponding saturated cycloheptanecarbonitrile with high enantioselectivity. researchgate.netorganic-chemistry.org This control is crucial for synthesizing enantiomerically pure compounds for pharmaceutical applications.

Tuning Electronic and Steric Effects: The reactivity of the α,β-unsaturated system is governed by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and makes the β-carbon electrophilic. The reactivity can be further tuned by introducing substituents on the cycloheptene ring. Electron-donating or withdrawing groups elsewhere on the ring can modulate the electrophilicity of the conjugated system. Steric hindrance around the reactive sites can also direct the approach of nucleophiles, influencing both regio- and stereoselectivity. nih.gov For instance, bulky substituents can hinder attack at one face of the ring, leading to a preferred stereochemical outcome in addition reactions.

| Synthetic Goal | Principle/Method | Example Reagent/Catalyst |

| Selective 1,4-Reduction (Conjugate Reduction) | Catalytic hydrogenation that targets the C=C bond. researchgate.net | H₂, [Ir(cod)Cl]₂ with chiral N,P ligands |

| Selective 1,2-Reduction (Nitrile Reduction) | Use of strong hydride reagents. | Lithium aluminum hydride (LiAlH₄) |

| Enantioselective Conjugate Addition | Use of a chiral catalyst to control stereochemistry. organic-chemistry.org | Cu(OAc)₂ with a chiral phosphine (B1218219) ligand (e.g., Josiphos) |

| Controlling Michael Addition Reactivity | Modifying electronics of the nucleophile or electrophile. nih.gov | Tuning the pKa of thiol nucleophiles for addition reactions. |

| Directing Cycloadditions | Utilizing steric or electronic bias of the substrate. acs.org | Palladium-catalyzed carbocyclization controlled by ligands (acids vs. amines). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cycloheptene-1-carbonitrile in laboratory settings?

- Methodological Answer :

- Step 1 : Prioritize cyclization reactions using cycloheptene derivatives and nitrile precursors. Catalytic systems (e.g., palladium or copper-based catalysts) should be optimized for yield and selectivity .

- Step 2 : Use solvent systems like THF or DMF under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or GC-MS .

- Step 3 : Purify the product via fractional distillation or column chromatography, with purity confirmed by NMR (¹H/¹³C) and IR spectroscopy .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Analysis : ¹H NMR to identify alkene protons (δ 5.2–5.8 ppm) and nitrile carbon (δ 120–125 ppm in ¹³C NMR). Compare with NIST reference data .

- IR Spectroscopy : Confirm the C≡N stretch near 2240 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 121.089) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to detect decomposition thresholds .

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after exposure to UV light .

- Moisture Stability : Use Karl Fischer titration to quantify water uptake in hygroscopic environments .

- Data Interpretation : Correlate stability trends with molecular descriptors (e.g., electron-withdrawing effects of the nitrile group) .

Advanced Research Questions

Q. What strategies resolve contradictory literature data on the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Step 1 : Systematically replicate prior experiments, noting variables like solvent polarity, diene structure, and temperature .

- Step 2 : Use kinetic studies (e.g., stopped-flow techniques) to measure reaction rates and identify rate-limiting steps .

- Step 3 : Apply quantum mechanical calculations (e.g., Fukui indices) to predict regioselectivity and compare with experimental outcomes .

Q. How can researchers optimize computational models to predict the compound’s thermodynamic properties?

- Methodological Answer :

- Model Selection :

- Use Gaussian or ORCA for DFT calculations with B3LYP/6-31G(d) basis sets to estimate ΔHf and entropy .

- Validate against experimental calorimetry data (e.g., DSC for melting points) .

- Parameterization : Adjust torsional barriers and van der Waals radii to improve agreement with crystallographic data (if available) .

- Limitations : Address deviations caused by neglecting solvent effects or anharmonic vibrations in simulations .

Q. What interdisciplinary approaches are effective for studying the compound’s biological interactions?